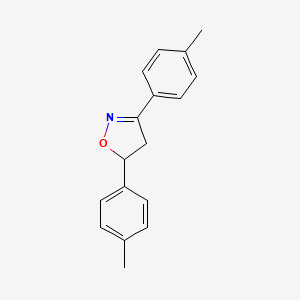

3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di-p-tolyl-4,5-dihydroisoxazole typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for 3,5-di-p-tolyl-4,5-dihydroisoxazole are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-p-tolyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

3,5-Di-p-tolyl-4,5-dihydroisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-di-p-tolyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are involved in the inflammatory response and cancer progression . The compound binds to the catalytic domains of these enzymes, thereby inhibiting their activity and reducing the production of pro-inflammatory and pro-cancerous metabolites .

Comparison with Similar Compounds

Similar Compounds

3,5-Disubstituted Isoxazoles: These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring.

3,5-Disubstituted Pyrazoles: These compounds have a pyrazole ring instead of an isoxazole ring but exhibit similar biological activities.

Uniqueness

3,5-Di-p-tolyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both LOX and COX enzymes makes it a promising candidate for the development of anti-inflammatory and anticancer agents .

Biological Activity

3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound characterized by a five-membered ring structure containing nitrogen and oxygen. Its unique chemical properties stem from the presence of two para-substituted methylphenyl groups at the 3 and 5 positions of the oxazole ring. This configuration enhances its lipophilicity and may significantly influence its biological activity and solubility in various solvents.

The molecular formula of this compound is C15H15N1O1 with a molecular weight of approximately 270.33 g/mol. The synthesis typically involves multi-step organic reactions, which may include methods such as:

- Condensation reactions involving appropriate amines and carbonyl compounds.

- Cyclization processes that form the oxazole ring structure.

These synthetic routes allow for the tailored production of this compound and its derivatives, facilitating further exploration of its properties and potential applications.

Biological Activity Overview

Research indicates that compounds containing oxazole rings exhibit a wide range of biological activities. Specifically, studies have suggested that this compound may possess pharmacological properties similar to other oxazole derivatives. The following biological activities have been associated with oxazole compounds:

- Anticancer : Certain oxazole derivatives have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial : Compounds with similar structures have demonstrated antibacterial and antifungal activities.

- Anti-inflammatory : Some derivatives are noted for their potential to reduce inflammation in biological systems.

Anticancer Activity

A study highlighted the cytotoxic effects of oxazole derivatives on tumor cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range against human colon adenocarcinoma (CaCo-2) and human cervical cancer (HeLa) cell lines. This suggests that modifications to the oxazole structure can enhance its anticancer efficacy .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 10.5 |

| Compound B | CaCo-2 | 8.9 |

Antimicrobial Activity

Another significant area of research involves the antimicrobial properties of oxazole derivatives. In vitro studies have shown that certain compounds demonstrate inhibitory effects against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 125 |

| Candida albicans | 75 |

These findings indicate that structural modifications can significantly impact the bioactivity of these compounds .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. Interaction studies have focused on its binding affinity to enzymes and receptors involved in disease processes:

- Enzyme Inhibition : Similar compounds have shown inhibitory potency against key enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA).

- Receptor Binding : The potential for binding to receptors involved in cancer proliferation pathways has also been explored.

These interactions are crucial for understanding how this compound functions at a molecular level .

Properties

CAS No. |

20821-96-9 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

3,5-bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C17H17NO/c1-12-3-7-14(8-4-12)16-11-17(19-18-16)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3 |

InChI Key |

VNRWYZSPCCXRKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NO2)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.